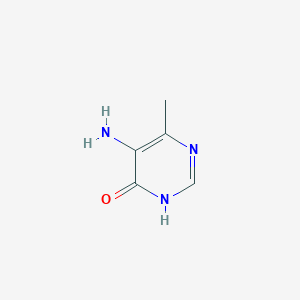

5-Amino-6-methylpyrimidin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-3-4(6)5(9)8-2-7-3/h2H,6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUUWQMNQRGTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80313069 | |

| Record name | NSC266143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14675-49-1 | |

| Record name | 5-Amino-6-methyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14675-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 266143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014675491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC266143 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC266143 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80313069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one from Ethyl Acetoacetate

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for producing 5-amino-6-methylpyrimidin-4(1H)-one, a valuable heterocyclic building block, utilizing ethyl acetoacetate as the primary starting material. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and offer field-proven insights. The core strategy detailed herein involves a logical three-step sequence: (1) a base-catalyzed cyclocondensation to construct the pyrimidine core, (2) electrophilic nitration at the C5 position, and (3) subsequent reduction to yield the target amine. Each stage is presented with a detailed, self-validating experimental protocol, mechanistic diagrams, and a discussion of the critical parameters that ensure reaction success and product purity.

Section 1: Introduction to Core Reagents and Strategy

The Target Molecule: 5-Amino-6-methylpyrimidin-4(1H)-one

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. 5-Amino-6-methylpyrimidin-4(1H)-one, in particular, serves as a crucial intermediate. The presence of the amino group at the C5 position and the methyl group at C6 provides distinct points for further functionalization, enabling the synthesis of diverse and complex molecular architectures, including fused heterocyclic systems. Its derivatives have been investigated for a range of pharmacological activities, making a reliable and scalable synthesis a topic of significant interest.

The Starting Material: Ethyl Acetoacetate - A Versatile Synthon

Ethyl acetoacetate (EAA) is a classic and highly versatile C4 building block in organic synthesis. Its utility stems from its unique structural features: a β-keto ester system that exhibits keto-enol tautomerism.[1] This equilibrium gives rise to a nucleophilic enolate and an electrophilic keto-carbonyl, allowing for a wide range of transformations. The methylene protons (α-hydrogens) positioned between the two carbonyl groups are particularly acidic and easily abstracted by a base, forming a resonance-stabilized carbanion.[2] This "active methylene" character is the key to its role in C-C bond formation and cyclization reactions, including the pyrimidine synthesis detailed in this guide.[2]

The Overall Synthetic Rationale

The conversion of ethyl acetoacetate to 5-amino-6-methylpyrimidin-4(1H)-one is most logically achieved through a three-step sequence that first builds the heterocyclic core and then installs the required amino functionality. This approach ensures regiochemical control and relies on well-established, high-yielding transformations.

Caption: Overall synthetic workflow from ethyl acetoacetate.

Section 2: The Primary Synthetic Pathway: A Detailed Walkthrough

This section provides a detailed analysis of each experimental step, including the underlying mechanism and a complete laboratory protocol.

Step 1: Cyclocondensation to Form the Pyrimidine Core

Principle & Mechanism: The foundational step is the construction of the pyrimidine ring. This is achieved via a cyclocondensation reaction between the β-keto ester (ethyl acetoacetate) and formamidine. Formamidine provides the requisite N-C-N fragment to close the six-membered ring. The reaction is typically performed under basic conditions, using a base like sodium ethoxide to deprotonate the active methylene group of ethyl acetoacetate, initiating the reaction cascade. The mechanism proceeds through nucleophilic attack, intramolecular cyclization, and subsequent dehydration to yield the aromatic pyrimidine ring.[3]

Caption: Key mechanistic stages of the cyclocondensation reaction.

Experimental Protocol: Synthesis of 6-Methylpyrimidin-4(1H)-one

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction Initiation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Amidine Addition: Add a solution of formamidine acetate (1.1 eq) in absolute ethanol to the flask.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and neutralize it with glacial acetic acid. The solvent is then removed under reduced pressure.

-

Purification: The resulting crude solid is triturated with cold water, filtered, washed with a small amount of cold ethanol, and dried under vacuum to yield 6-methylpyrimidin-4(1H)-one.

Causality & Field Insights:

-

Choice of Base: Sodium ethoxide is the base of choice as its conjugate acid (ethanol) is the reaction solvent, preventing unwanted transesterification side reactions.

-

Formamidine Salt: Formamidine is often used as its acetate or hydrochloride salt for stability; the active free base is generated in situ by the sodium ethoxide.

-

Inert Atmosphere: While not strictly necessary for all scales, using an inert atmosphere prevents the reaction of the highly basic sodium ethoxide with atmospheric moisture and CO₂, ensuring stoichiometric accuracy.

Step 2: Electrophilic Nitration at the C5 Position

Principle & Mechanism: With the pyrimidine core assembled, the next step is to introduce the precursor to the amino group. This is achieved by electrophilic nitration. The pyrimidine ring is an electron-deficient system, but the C5 position is the most susceptible to electrophilic attack, analogous to the β-position of an α,β-unsaturated ketone. A strong nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, is required to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the C5 position.

Experimental Protocol: Synthesis of 6-Methyl-5-nitropyrimidin-4(1H)-one

-

Reaction Setup: In a flask immersed in an ice-salt bath (to maintain 0 to -5 °C), add concentrated sulfuric acid.

-

Substrate Addition: Slowly and portion-wise, add the 6-methylpyrimidin-4(1H)-one from Step 1, ensuring the temperature does not rise above 5 °C. Stir until all the solid has dissolved.

-

Nitrating Agent Addition: Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid in a separate, pre-chilled flask. Add this mixture dropwise to the reaction flask via a dropping funnel, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours.

-

Work-up: Very cautiously, pour the reaction mixture onto a large volume of crushed ice. A precipitate will form.

-

Purification: Filter the resulting solid, wash thoroughly with cold water until the washings are neutral (pH 7), and then wash with a small amount of cold ethanol. Dry the product under vacuum.

Causality & Field Insights:

-

Temperature Control: This is the most critical parameter. Nitration is a highly exothermic reaction. Poor temperature control can lead to over-nitration, decomposition of the starting material, and significant safety hazards.

-

Order of Addition: Adding the substrate to the acid, followed by the nitrating mixture, ensures that the substrate is fully protonated and solubilized, leading to a more controlled and homogeneous reaction.

-

Safety: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves and a face shield. The quenching step on ice must be performed slowly to manage the exotherm.

Step 3: Reduction of the Nitro Group to the Primary Amine

Principle & Mechanism: The final step is the reduction of the aromatic nitro group to the target primary amine. This is a standard and highly reliable transformation in organic synthesis. Several reducing agents can accomplish this, with common choices being metal-acid systems like tin(II) chloride in hydrochloric acid, or catalytic hydrogenation. Catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is often preferred for its clean reaction profile and high yields.

Experimental Protocol: Synthesis of 5-Amino-6-methylpyrimidin-4(1H)-one

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend the 6-methyl-5-nitropyrimidin-4(1H)-one from Step 2 in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel, purge it with hydrogen gas, and then pressurize it to the desired pressure (e.g., 50 psi).

-

Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the solvent. The filtrate is then concentrated under reduced pressure. The resulting crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure 5-amino-6-methylpyrimidin-4(1H)-one.

Causality & Field Insights:

-

Choice of Reducing Agent: While metal-acid systems (SnCl₂, Fe/HCl) are effective and cheaper, the work-up can be more complex due to the need to remove metal salts. Catalytic hydrogenation is cleaner, as the catalyst is simply filtered off, often leading to a purer product with a simpler work-up.

-

Catalyst Handling: Pd/C can be pyrophoric, especially after use when it is dry and saturated with hydrogen. It should always be handled while wet with solvent and never be allowed to dry in the open air. Filtration through Celite helps prevent the fine catalyst powder from passing through.

Section 3: Summary of Quantitative Data

The following table summarizes the key reaction parameters for the proposed synthetic pathway. Yields are representative and can vary based on reaction scale and optimization.

| Step | Reactant 1 | Reactant 2 / Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Ethyl Acetoacetate | Formamidine Acetate, NaOEt | Ethanol | ~78 (Reflux) | 4 - 6 | 75 - 85 |

| 2 | 6-Methylpyrimidin-4(1H)-one | HNO₃ / H₂SO₄ | - | 0 - 5 | 1 - 2 | 80 - 90 |

| 3 | 6-Methyl-5-nitropyrimidin-4(1H)-one | H₂ / Pd-C | Ethanol | Room Temp. | 2 - 8 | 90 - 98 |

Section 4: Alternative Approaches and Considerations

While the three-step pathway detailed above is robust and logical, it is valuable for the research scientist to be aware of alternative strategies.

-

Guanidine Condensation Route: An alternative initial step involves the condensation of ethyl acetoacetate with guanidine.[4] This directly yields 2-amino-6-methylpyrimidin-4(1H)-one .[5] To arrive at the target molecule from this intermediate, one would still need to perform the C5-nitration and subsequent reduction. This would result in 2,5-diamino-6-methylpyrimidin-4(1H)-one . This is a different, though structurally related, molecule. Removing the 2-amino group selectively via methods like deamination (diazotization followed by reduction) would add complexity and likely lower the overall yield compared to the formamidine route.

-

Direct Amination: Direct C-H amination of the pyrimidine ring at the C5 position is an area of modern synthetic research but is generally challenging. These methods often require specialized catalysts, harsh conditions, or pre-functionalized amination reagents and are not yet standard, scalable protocols for this specific substrate.

Section 5: Conclusion

The synthesis of 5-amino-6-methylpyrimidin-4(1H)-one from ethyl acetoacetate is efficiently and reliably achieved through a well-defined, three-step process. The pathway involving an initial cyclocondensation with formamidine, followed by regioselective nitration and a clean reduction, stands as the most authoritative and practical approach. This guide has provided the necessary theoretical grounding, detailed experimental protocols, and critical field insights to empower researchers to successfully execute this synthesis. Adherence to the specified conditions, particularly temperature control during nitration and safe handling of catalysts, is paramount for achieving high yields and ensuring laboratory safety.

Section 6: References

-

Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Synthesis of β-keto esters in-flow and rapid access to substituted pyrimidines. The Journal of Organic Chemistry, 75(24), 8674–8676. [Link]

-

Rose, F. L. (1962). The chemistry of the pyrimidines. Journal of the Chemical Society, 5642.

-

Shutalev, A. D., & Sivova, N. V. A New Synthesis of Biginelli Compounds. Department of Organic Chemistry, State Academy of Fine Chemical Technology.

-

Wikipedia contributors. (2023). Biginelli reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2023). Ethyl acetoacetate. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. [Link]

-

Imperial Chemical Industries Ltd. (1976). Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. U.S. Patent No. 3,997,537.

-

Iqbal, S., Shaikh, N. N., Khan, K. M., et al. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 243-248.

-

Ethyl Acetoacetate: Synthesis & Applications. (2024). In Chemistry for everyone. [Link]

Sources

- 1. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]

- 2. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 3. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 4. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-6-methylpyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-6-methylpyrimidin-4(1H)-one (CAS No. 16652-32-7), a substituted pyrimidinone of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its characterization. The focus is on the practical application of analytical techniques, explaining the rationale behind experimental design to ensure accurate and reliable data generation.

Molecular Structure and Isomeric Considerations

5-Amino-6-methylpyrimidin-4(1H)-one belongs to the aminopyrimidinone class of heterocyclic compounds. Its structure features a pyrimidine ring with an amino group at the 5-position, a methyl group at the 6-position, and a ketone group at the 4-position.

Chemical Structure:

Note: This is a simplified 2D representation.

A critical aspect of pyrimidinone chemistry is the potential for tautomerism. The 4(1H)-one (lactam) form is generally in equilibrium with its 4-hydroxy (lactim) tautomer. This equilibrium can be influenced by the physical state (solid vs. solution) and the solvent's polarity and proticity, which has significant implications for spectroscopic analysis and biological activity.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 5-Amino-6-methylpyrimidin-4(1H)-one. These values are extrapolated from data on its isomers, such as 2-Amino-6-methylpyrimidin-4(1H)-one (CAS: 3977-29-5)[1][2][3], and general principles of physical organic chemistry. Experimental verification is essential.

| Property | Predicted Value / Characteristic | Rationale & Key Considerations |

| Molecular Formula | C₅H₇N₃O | Based on the chemical structure. |

| Molecular Weight | 125.13 g/mol | Calculated from the molecular formula[2]. |

| Melting Point | >300 °C | High melting points are characteristic of pyrimidinones due to strong intermolecular hydrogen bonding[1]. |

| Boiling Point | Decomposes before boiling | Expected for compounds with high melting points and strong intermolecular forces. |

| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF. | The amino and keto groups allow for hydrogen bonding with water, but the overall heterocyclic structure limits high solubility. Solubility is expected in polar aprotic solvents[4]. |

| pKa | ~8-10 (for N1-H proton) | The pyrimidinone ring system is weakly acidic. The exact value is influenced by the position of substituents. |

| LogP | -0.5 to 0.5 | The presence of polar amino and keto groups suggests a low octanol-water partition coefficient. |

| Appearance | White to off-white solid | Typical for many small organic heterocyclic compounds. |

Spectroscopic Characterization: A Methodological Approach

Spectroscopic analysis is fundamental to confirming the identity and purity of 5-Amino-6-methylpyrimidin-4(1H)-one. The following sections detail the expected spectral features and provide standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei.

-

¹H NMR Spectroscopy: Expected signals would include a singlet for the methyl group protons, a broad singlet for the amino group protons, and a singlet for the N-H proton of the pyrimidinone ring. The chemical shifts will be influenced by the solvent.

-

¹³C NMR Spectroscopy: Expected signals would correspond to the five carbon atoms in the molecule, including the carbonyl carbon at a characteristic downfield shift.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the expected solubility).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Use a sufficient number of scans to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum. Tetramethylsilane (TMS) is used as an internal standard.

Diagram: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H stretching | Amino group (NH₂) |

| 3200 - 3000 | N-H stretching | Amide/Lactam (in the ring) |

| 1680 - 1650 | C=O stretching | Carbonyl (pyrimidinone ring) |

| 1640 - 1580 | C=C and C=N stretching | Pyrimidine ring |

| 1480 - 1400 | C-H bending | Methyl group (CH₃) |

Note: These are approximate ranges and can be influenced by hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application: Use the built-in pressure clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing the conjugated system of the pyrimidinone ring. The wavelength of maximum absorbance (λmax) is a key parameter. For related aminopyrimidinones, λmax values are often observed in the 230-320 nm range[5].

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).

-

Dilution: Create a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the instrument's linear range (typically 0.1-1.0 AU).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to record a baseline.

-

Measurement: Fill the cuvette with the sample solution and record the absorbance spectrum over a range of approximately 200-400 nm.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Chromatographic Purity and Stability Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of 5-Amino-6-methylpyrimidin-4(1H)-one and for monitoring its stability under various conditions.

Causality in Method Development: The choice of a reverse-phase (RP) HPLC method is logical for this compound due to its moderate polarity. A C18 column is a standard starting point. The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol) to control the retention and elution of the analyte. An acidic modifier (e.g., formic or phosphoric acid) is often added to suppress the ionization of the amino group and improve peak shape.

Experimental Protocol: Reverse-Phase HPLC

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). An isocratic or gradient elution can be developed.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength determined from the UV-Vis spectrum (e.g., the λmax).

-

Injection Volume: 10 µL.

-

Temperature: Ambient or controlled at 25 °C.

Diagram: HPLC Purity Analysis Workflow

Caption: General workflow for purity determination by HPLC.

Stability and Degradation

Aminopyrimidinones can be susceptible to degradation under harsh conditions (e.g., strong acid/base, high temperature, oxidative stress). A forced degradation study is recommended to understand the stability profile of 5-Amino-6-methylpyrimidin-4(1H)-one. This involves subjecting the compound to various stress conditions and analyzing the resulting samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.

Safety and Handling

While specific toxicity data for 5-Amino-6-methylpyrimidin-4(1H)-one is not available, it should be handled with standard laboratory precautions for chemical reagents. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a foundational framework for the physicochemical characterization of 5-Amino-6-methylpyrimidin-4(1H)-one. By leveraging data from analogous structures and employing robust, well-established analytical protocols, researchers can confidently determine its properties, confirm its identity, and assess its purity. The experimental methodologies detailed herein are designed to be self-validating and provide the reliable data necessary for advancing research and development in medicinal chemistry.

References

- Sabbah, S., & Scriba, G. K. (2001). Validation of a CE assay for the analysis of isomeric aminopyridines and diaminopyridines. Journal of Pharmaceutical and Biomedical Analysis, 24(4), 695–703.

- Numan, A., Musial, B. A., & Danielson, N. D. (2002). Spectrophotometric determination of diaminopyrimidines using benzoquinone. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 761–771.

- Uges, D. R., & Bouma, P. (1981). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 27(3), 437–440.

-

PubChem. (n.d.). US10308660, Example 9. Retrieved from [Link]

- Sabbah, S., & Scriba, G. K. (2001). Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. Retrieved from [Link]

-

mzCloud. (2016). 2-Amino-5-isopentyl-6-methylpyrimidin-4-ol. Retrieved from [Link]

-

American Elements. (n.d.). 4-(Aminomethyl)pyrimidine. Retrieved from [Link]

- Boufroura, H., et al. (2013). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide 'Click Chemistry' and Their Reactivity. Molecules, 18(1), 1045-1061.

- Aljamali, N. M. (2019). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 4(4), 1321-1329.

-

PubChem. (n.d.). 6-Amino-1H-pyrimidin-4-one. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-Amino-6-hydroxy-4-methylpyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

- Egbujor, M. C., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Journal of Chemical Society of Nigeria, 45(4).

-

NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

- Asiri, A. M., et al. (2021). Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)-One.

- Kumar, P. S., et al. (2012). SYNTHESIS & CHARACTERIZATION OF SOME NEW 4-SUBSTITUTED-5-ETHOXY CARBONYL-6-METHYL- 3,4-DIHYDROPYRIMIDIN-2(1H)-ONE DERIVATIVES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 530-534.

-

PubChem. (n.d.). Amino pyrimidine, 6. Retrieved from [Link]

Sources

- 1. 2-Amino-6-hydroxy-4-methylpyrimidine | CAS#:3977-29-5 | Chemsrc [chemsrc.com]

- 2. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]

- 4. biomedres.us [biomedres.us]

- 5. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chemistry of Aminopyrimidinones: A Technical Guide to 2-Amino-6-methylpyrimidin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Aminopyrimidinones

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. Within this class, aminopyrimidinones represent a particularly valuable scaffold due to their rich chemical reactivity and ability to participate in various non-covalent interactions, making them privileged structures in drug discovery. This guide provides an in-depth exploration of a key member of this family, 2-Amino-6-methylpyrimidin-4(1H)-one, often referred to by its common synonym, 6-methylisocytosine.

While the initial query focused on 5-Amino-6-methylpyrimidin-4(1H)-one, a comprehensive search of chemical databases indicates that this specific isomer is less commonly documented. In contrast, the closely related and structurally significant isomer, 2-Amino-6-methylpyrimidin-4(1H)-one, is well-characterized and serves as an excellent representative for understanding the chemistry and potential of this class of compounds. This guide will, therefore, focus on the latter, providing a robust technical overview of its properties, synthesis, and applications.

Part 1: Chemical Identity and Physicochemical Properties

Structure, CAS Number, and Nomenclature

Chemical Structure:

The structure of 2-Amino-6-methylpyrimidin-4(1H)-one is characterized by a pyrimidine ring substituted with an amino group at the 2-position, a methyl group at the 6-position, and a carbonyl group at the 4-position.

graph

The Aminopyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyrimidine core is a quintessential privileged scaffold in medicinal chemistry, underpinning the development of a multitude of clinically successful therapeutics. Its remarkable versatility stems from its ability to mimic the purine core of ATP, enabling competitive inhibition of a vast array of enzymes, particularly protein kinases. This guide provides a comprehensive exploration of the biological significance of aminopyrimidine derivatives, delving into their diverse therapeutic applications, mechanisms of action, and the experimental methodologies crucial for their discovery and development. We will navigate the landscape of their anticancer, antimicrobial, and neurological activities, with a particular focus on their role as kinase inhibitors. This document is designed to be a self-validating resource, integrating detailed experimental protocols and data interpretation to empower researchers in their quest for novel aminopyrimidine-based drugs.

The Ascendancy of the Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] The addition of an amino group transforms this ubiquitous heterocycle into a powerful pharmacophore, the aminopyrimidine. This structural motif has been instrumental in the development of targeted therapies, most notably in oncology.[2] Marketed drugs such as Imatinib, Palbociclib, and Ribociclib, all of which contain the 2-aminopyrimidine core, have revolutionized the treatment of various cancers.[3]

The success of the aminopyrimidine scaffold can be attributed to several key features:

-

ATP Mimicry: The aminopyrimidine core effectively mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of numerous kinases.[4] This competitive inhibition is a cornerstone of its anticancer activity.

-

Structural Versatility: The pyrimidine ring can be readily functionalized at multiple positions, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[1][5]

-

Hydrogen Bonding Capabilities: The amino group and ring nitrogens act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins.

Therapeutic Landscape of Aminopyrimidine Derivatives

The biological activities of aminopyrimidine derivatives are vast and varied, extending beyond oncology to infectious diseases and neurological disorders.[1][5]

Anticancer Activity: The Kinase Inhibition Paradigm

The dysregulation of protein kinases is a hallmark of cancer.[4] Aminopyrimidine derivatives have emerged as a dominant class of kinase inhibitors, targeting a wide range of kinases involved in cell proliferation, survival, and angiogenesis.[4]

EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of several cancers, including non-small cell lung cancer (NSCLC).[6][7] Aminopyrimidine-based inhibitors competitively bind to the ATP-binding site of EGFR, blocking downstream signaling pathways.[7] Molecular docking studies have shown that these inhibitors form crucial hydrogen bonds with key residues in the hinge region of the kinase domain, such as Met793.[7][8]

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by aminopyrimidine derivatives.

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[9][10] Aminopyrimidine derivatives have been developed as potent CDK inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[11] For instance, some derivatives have shown high selectivity for CDK9, a key regulator of transcription, over other CDKs.[11] The selectivity of these inhibitors is often achieved by exploiting subtle differences in the ATP-binding pockets of different CDK isoforms.[9]

Logical Relationship: CDK Inhibition and Cell Cycle Arrest

Caption: Mechanism of cell cycle arrest by aminopyrimidine-based CDK inhibitors.

The versatility of the aminopyrimidine scaffold has led to the development of inhibitors for a wide range of other kinases, including:

-

Lymphocyte-specific kinase (Lck): A key signaling molecule in T-cells, making it a target for autoimmune diseases.[12][13]

-

IκB kinase (IKK): Involved in the NF-κB signaling pathway, which is implicated in inflammation and cancer.[14]

-

Dual-target inhibitors: Some aminopyrimidine derivatives have been designed to inhibit multiple targets simultaneously, such as CDK and histone deacetylase (HDAC), to achieve synergistic anticancer effects.[11]

Antimicrobial Activity

The emergence of antimicrobial resistance is a major global health threat.[1][5] Aminopyrimidine derivatives have demonstrated broad-spectrum activity against various microbial pathogens, including bacteria and fungi.[15][16][17] Their mechanisms of action are diverse and can include the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[5]

Neurological Applications

Aminopyrimidine derivatives are also being explored for the treatment of neurodegenerative diseases such as Alzheimer's and multiple sclerosis.[18][19][20][21] For instance, 4-aminopyridine has been shown to improve motor function in patients with multiple sclerosis by blocking potassium channels and enhancing nerve impulse conduction.[21] Other derivatives are being investigated for their ability to inhibit enzymes like β-secretase, which is involved in the production of amyloid-β plaques in Alzheimer's disease.[20][22]

Experimental Workflows for Aminopyrimidine Drug Discovery

The discovery and development of novel aminopyrimidine-based drugs involve a series of well-defined experimental workflows, from chemical synthesis to biological evaluation.

Chemical Synthesis

A common and efficient method for synthesizing 2-aminopyrimidine derivatives is the condensation of a β-dicarbonyl compound with guanidine.[1] Another widely used approach involves the nucleophilic substitution of a leaving group on the pyrimidine ring with an amine.[23]

Experimental Workflow: Synthesis of 2-Anilinopyrimidine Derivatives

Caption: General workflow for the synthesis of 2-anilinopyrimidine derivatives.[24][25]

Detailed Protocol: Synthesis of 2-Anilinopyrimidine Derivatives [24][25]

-

Reaction Setup: In a round-bottom flask, dissolve (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (1 equivalent) and the appropriate 3-guanidinoderivative (2 equivalents) in n-butanol.

-

Addition of Base: Add potassium carbonate (K₂CO₃) (2 equivalents) to the reaction mixture.

-

Reflux: Stir the reaction mixture and reflux overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Characterization: Confirm the structure and purity of the final product using melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Biological Evaluation

These assays are crucial for determining the potency and selectivity of aminopyrimidine derivatives against their target kinases.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [4]

-

Prepare Reagents:

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

-

Biotinylated substrate peptide specific for the kinase of interest.

-

Europium cryptate-labeled anti-phospho-specific antibody.

-

XL665-labeled streptavidin.

-

ATP solution.

-

Test compound (aminopyrimidine derivative) dissolved in DMSO.

-

-

Assay Procedure:

-

In a 384-well plate, add the kinase, biotinylated substrate peptide, and test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding a detection mixture containing the europium-labeled antibody and XL665-labeled streptavidin in a buffer containing EDTA.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor (620 nm) and acceptor (665 nm) wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor signal / donor signal).

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a sigmoidal dose-response curve.

-

Table 1: Representative IC₅₀ Values of Aminopyrimidine-based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Tofacitinib | JAK1 | 1.2 | [4] |

| Tofacitinib | JAK2 | 20 | [4] |

| Tofacitinib | JAK3 | 112 | [4] |

| Baricitinib | JAK1 | 5.9 | [4] |

| Baricitinib | JAK2 | 5.7 | [4] |

| Upadacitinib | JAK1 | 43 | [4] |

| Upadacitinib | JAK2 | 110 | [4] |

| Compound 17 | CDK2 | 0.29 | [10] |

| Compound 11l | CDK2 | 19 | [26] |

| Compound 5b | CDK9 | 59 | [24] |

These assays are essential for evaluating the efficacy of aminopyrimidine derivatives in a more physiologically relevant context.

Detailed Protocol: MTT Assay for Cell Viability [27][28][29][30]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density.

-

Allow the cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the aminopyrimidine derivative for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and an untreated control.

-

-

MTT Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% reduction in cell viability).

-

Future Perspectives

The aminopyrimidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Developing more selective inhibitors: To minimize off-target effects and improve the therapeutic window.

-

Overcoming drug resistance: By designing novel derivatives that can inhibit mutated forms of target proteins.

-

Exploring new therapeutic areas: Expanding the application of aminopyrimidine derivatives to other diseases with unmet medical needs.

-

Utilizing novel drug delivery systems: To enhance the bioavailability and targeted delivery of these compounds.

Conclusion

Aminopyrimidine derivatives represent a remarkable class of compounds with profound biological significance. Their journey from a simple heterocyclic core to a cornerstone of modern medicine is a testament to the power of medicinal chemistry. This guide has provided a comprehensive overview of their diverse applications, mechanisms of action, and the experimental methodologies that drive their discovery. As our understanding of disease biology deepens, the versatile aminopyrimidine scaffold is poised to play an even more prominent role in the development of next-generation therapeutics.

References

- Das, J., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681-94.

- Abdel-Maksoud, M. S., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(45), 31487-31503.

- Manorama, & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.

- Das, J., et al. (2008). Structure-Guided Design of Aminopyrimidine Amides as Potent, Selective Inhibitors of Lymphocyte Specific Kinase: Synthesis, Structure–Activity Relationships, and Inhibition of in Vivo T Cell Activation. Journal of Medicinal Chemistry, 51(6), 1681-1694.

- El-Gamal, M. I., et al. (2022). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 27(19), 6296.

- Margalit, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823.

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

- Soni, A., Kumar, A., & Kumar, V. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience, 12(21), 4068-4084.

- Manorama, & Singh, A. (2024). A Overview Of The 2-Aminopyrimidine Derivatives As Antimicrobial. International Journal of Pharmaceutical Sciences, 2(8), 2420-2426.

- Zhang, Y., et al. (2024). Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(2), e2300460.

- El-Gamal, M. I., et al. (2022). Synthesis of 2-anilino pyrimidine derivatives. Reagents and conditions.

- Abdel-Maksoud, M. S., et al. (2023). Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents. RSC Advances, 13(45), 31487-31503.

- Baxter, A., et al. (2004). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2813-2817.

- Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Molecules, 27(8), 2499.

- Islam, M. S., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1369.

- Zhang, Y., et al. (2024). Novel bioactive 2‐phenyl‐4‐aminopyrimidine derivatives as EGFR inhibitors for the treatment of non‐small cell lung cancer. Archiv der Pharmazie, 357(2), e2300460.

- Soni, A., Kumar, A., & Kumar, V. (2025). Evaluation of the Memory Enhancement Effects of Aminopyrimidine Derivatives Using the Scopolamine Model of Dementia in Mice. Neurotoxicity Research, 43(2).

- Li, C., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 67(15), 13243-13262.

- Bhagirath, N., et al. (2024). Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 67(5), 3986-4006.

- Ali, T. E. S., et al. (2015). Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 8(11), 1475-1480.

- Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 485.

- Khan, K. M., et al. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 27(22), 7786.

- Tsvetanova, E., et al. (2022). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Molecules, 27(15), 4983.

- Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835.

- Li, C., et al. (2018). Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy. Journal of Medicinal Chemistry, 61(15), 6644-6663.

- Ali, T. E. S., et al. (2025).

- Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245.

- Kumar, B., et al. (2020). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules, 25(18), 4078.

- Grice, G. L., et al. (2024). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. Bioorganic & Medicinal Chemistry Letters, 108, 129671.

- Chen, J., et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities. European Journal of Medicinal Chemistry, 202, 112519.

- Marasinghe, A. A., et al. (2021). Some FDA-approved pharmaceutical drugs with 2-aminopyrimidine moieties.

- Mohamed, M. M., et al. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 19(10), 15335-15347.

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

- Yilmaz, M., & Demir, Y. (2024). Some of FDA-Approved Cancer Drugs Containing Aminopyrimidine Structure. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(4), 1017-1026.

- Singh, P., & Kaur, M. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). World Journal of Pharmacy and Pharmaceutical Sciences, 13(6), 1128-1144.

- Kumar, A., et al. (2022).

- Liang, Y., et al. (2022). Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer. Frontiers in Pharmacology, 13, 864342.

- Al-Ostoot, F. H., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules, 26(21), 6433.

- Asati, V., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences, 22(6), 2806.

- Kübler, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8675.

- Khalifa, A., et al. (2021). Different examples of FDA-approved pyrimidine-based antimicrobial drugs.

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Bozok Journal of Science » Submission » Some of FDA-Approved Cancer Drugs Containing Aminopyrimidine Structure [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of (4-Pyrazolyl)-2-aminopyrimidines as Potent and Selective Inhibitors of Cyclin-Dependent Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Evaluation of the Memory Enhancement Effects of Aminopyrimidine Derivatives Using the Scopolamine Model of Dementia in Mice | springermedizin.de [springermedizin.de]

- 20. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Naturally Inspired Pyrimidines Analogues for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Structure-Based Design of 2-Aminopurine Derivatives as CDK2 Inhibitors for Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. texaschildrens.org [texaschildrens.org]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. atcc.org [atcc.org]

An In-depth Technical Guide to the Tautomeric Forms of 5-Amino-6-methylpyrimidin-4(1H)-one

Abstract

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a phenomenon of profound importance in medicinal chemistry and drug development. For N-heterocyclic compounds like pyrimidinones, the specific tautomeric forms present under physiological conditions can dictate receptor binding, membrane permeability, and metabolic stability. This guide provides a comprehensive technical analysis of the prototropic tautomerism of 5-Amino-6-methylpyrimidin-4(1H)-one, a substituted pyrimidinone scaffold of interest. We will explore the structural possibilities, the analytical methodologies for their characterization, the environmental factors influencing the tautomeric equilibrium, and the implications for rational drug design.

Introduction: The Significance of Tautomerism in Pyrimidinones

Prototropic tautomerism involves the relocation of a proton, often accompanied by a shift in double bonds.[1] In heterocyclic systems like pyrimidines, this can lead to multiple coexisting forms, such as keto-enol and amino-imino tautomers.[2] The nucleic acid bases, which are fundamental to life, are well-known examples where the predominance of the canonical keto and amino forms is crucial for the integrity of genetic information.[2]

The 4(3H)-pyrimidinone core, present in our molecule of interest, is known to favor the keto (or lactam) form over the aromatic hydroxy (or lactim) form.[3][4][5] This preference is a result of a complex interplay between aromaticity, electronic delocalization, and hydrogen bonding.[3][4][6] The introduction of an amino group at the C5 position, adjacent to the carbonyl, introduces further possibilities for tautomerization, creating a system where the dominant species can be highly sensitive to its environment. For drug development professionals, understanding and controlling this equilibrium is paramount, as different tautomers present distinct pharmacophores, leading to varied biological activities and pharmacokinetic profiles.

Potential Tautomeric Forms of 5-Amino-6-methylpyrimidin-4(1H)-one

The structure of 5-Amino-6-methylpyrimidin-4(1H)-one allows for several potential prototropic tautomers. The primary equilibrium involves the migration of protons between nitrogen and oxygen atoms. We can classify the most probable forms as follows:

-

Amino-Oxo (Lactam) Form: This is the canonical form, featuring an exocyclic amino group and a ring carbonyl group. Based on studies of analogous systems like isocytosine, this form is generally expected to be the most stable, particularly in aqueous solutions.[7]

-

Amino-Hydroxy (Lactim) Form: This aromatic tautomer results from the migration of a proton from a ring nitrogen to the carbonyl oxygen, creating a hydroxyl group. While the keto form is typically more stable in 4(3H)-pyrimidinones, the overall substitution pattern can influence this balance.[3][4]

-

Imino-Oxo (Lactam) Form: This form arises from a proton shift from the exocyclic amino group to a ring nitrogen, resulting in an imino group. Computational studies on similar aminopyrimidines suggest that imino forms are often significantly less stable than their amino counterparts.[7]

These forms can exist in a dynamic equilibrium. The following diagram illustrates the principal tautomeric relationships.

Caption: Integrated workflow for tautomerism investigation.

Conclusion: Implications for Drug Discovery

The tautomeric state of 5-Amino-6-methylpyrimidin-4(1H)-one is not a static property but a dynamic equilibrium sensitive to its environment. For researchers in drug development, this has critical implications:

-

Structure-Activity Relationships (SAR): Different tautomers will present different hydrogen bond donor/acceptor patterns to a target receptor. A drug designed to bind in its amino-oxo form may be inactive if it converts to the amino-hydroxy form in the body.

-

Physicochemical Properties: Tautomerism affects properties like lipophilicity (LogP), solubility, and pKa, which in turn govern the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, creating both opportunities and challenges for patent protection.

A thorough understanding and characterization of the tautomeric landscape, using the integrated computational and experimental approaches outlined in this guide, are essential for the successful design and development of novel therapeutics based on the pyrimidinone scaffold.

References

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–1274. [Link]

-

ResearchGate. (n.d.). Tautomers of 2-pyrimidinamine and of isocytosine. Retrieved January 20, 2026, from [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

-

ResearchGate. (n.d.). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. Retrieved January 20, 2026, from [Link]

-

Górska, A., & Raczyńska, E. D. (2023). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules, 28(7), 2993. [Link]

-

Claramunt, R. M., et al. (2006). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). The Journal of Physical Chemistry A, 110(35), 10447–10455. [Link]

-

Katritzky, A. R., Karelson, M., & Harris, P. A. (1991). Prototropic tautomerism of heteroaromatic compounds. Heterocycles, 32(2), 329-369. [Link]

-

Raczyńska, E. D., & Zientara-Rytter, K. (2019). Quantum Chemical Studies on the Prototropic and Acid/Base Equilibria for 2-Aminopyrrole in Vacuo—Role of CH Tautomers in the Design of Strong Brønsted Imino N-Bases. Molecules, 24(22), 4153. [Link]

-

Larina, L. I., & Lopyrev, V. A. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 23(10), 2533. [Link]

-

Ermilov, E. A., et al. (2009). Spectroscopic study of NH-tautomerism in novel cycloketo-tetraphenylporphyrins. The Journal of Chemical Physics, 130(13), 134509. [Link]

-

Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(2), e202100237. [Link]

-

Wikipedia. (n.d.). Tautomer. Retrieved January 20, 2026, from [Link]

-

Singh, V., et al. (2015). Role of tautomerism in RNA biochemistry. RNA, 21(1), 1–13. [Link]

-

Gorska, A., & Raczynska, E. D. (2021). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 26(16), 4995. [Link]

-

Al-Majid, A. M., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies. ChemistryOpen, 11(2), e202100237. [Link]

-

da Silva, J. B. P., & da Silva, A. B. F. (2021). proton-tautomerism in solvent and the fundamentals of molecular stability prediction. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. Retrieved January 20, 2026, from [Link]

Sources

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. Role of tautomerism in RNA biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 5-Amino-6-methylpyrimidin-4(1H)-one

Introduction

5-Amino-6-methylpyrimidin-4(1H)-one is a substituted pyrimidinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents. Understanding the solubility of this compound is a critical prerequisite for its application in synthesis, formulation, and biological screening. Poor solubility can lead to unpredictable results in in vitro assays and pose significant challenges for bioavailability in later stages of drug development.[1]

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 5-Amino-6-methylpyrimidin-4(1H)-one. As specific quantitative solubility data for this compound is not widely available in public literature, this document serves as a foundational resource for researchers and drug development professionals. It outlines the predicted solubility behavior based on molecular structure, details the crucial distinction between thermodynamic and kinetic solubility, and provides robust, step-by-step protocols for experimental determination.

Molecular Profile and Predicted Solubility Behavior

The solubility of a compound is governed by its physicochemical properties and its interaction with the solvent.[2] The structure of 5-Amino-6-methylpyrimidin-4(1H)-one offers key insights into its expected solubility profile.

-

Molecular Structure:

-

Polar Functional Groups: The presence of an amino group (-NH2), a secondary amine within the ring, and a carbonyl group (C=O) makes the molecule capable of acting as both a hydrogen bond donor and acceptor. These groups suggest a propensity for solubility in polar solvents.

-

Aromatic Ring System: The pyrimidine ring itself is a heterocyclic aromatic system, contributing to the molecule's overall polarity.

-

Methyl Group: The methyl group (-CH3) is a nonpolar, hydrophobic substituent. While small, it can slightly decrease solubility in highly polar solvents like water compared to an unsubstituted analog.

-

-

"Like Dissolves Like" Principle: Based on this fundamental principle, we can predict the qualitative solubility of 5-Amino-6-methylpyrimidin-4(1H)-one in various solvent classes.[2]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Likely to be sparingly to moderately soluble. | The ability to form hydrogen bonds with the solvent is high. However, the overall molecule has some nonpolar character which may limit high solubility in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Likely to be soluble. | These solvents can accept hydrogen bonds and have a high polarity, which can effectively solvate the molecule. |

| Nonpolar | Hexane, Toluene | Likely to be poorly soluble or insoluble. | The significant polarity of the pyrimidinone core is incompatible with nonpolar solvents. |

| Acidic/Basic Aqueous Solutions | Dilute HCl, Dilute NaOH | Solubility is expected to be pH-dependent. | The amino group can be protonated in acidic conditions, and the amide proton can be deprotonated in basic conditions, forming salts that are generally more water-soluble.[3] |

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.[4] This distinction is vital as the two measurements can yield significantly different values and have different implications for drug discovery and development.[5]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with an excess of the solid (often crystalline) material.[6] This value is independent of time and is a fundamental physicochemical property of the compound. The shake-flask method is the gold standard for determining thermodynamic solubility.[7]

-

Kinetic Solubility: This is a measure of how much of a compound, typically dissolved in a high-concentration DMSO stock, can be added to an aqueous buffer before it precipitates.[1] The resulting value is often higher than the thermodynamic solubility because the compound can form a supersaturated, metastable solution.[6] Kinetic solubility is highly dependent on the experimental conditions (e.g., rate of addition, incubation time, final DMSO concentration) and is often used in high-throughput screening during early drug discovery due to its speed.[8][9]

Logical Relationship between Solubility Types

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Interrogation of Potential Therapeutic Targets for 5-Amino-6-methylpyrimidin-4(1H)-one

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful therapeutic agents.[1] Its unique electronic properties and capacity for hydrogen bonding allow it to interact with a wide array of biological targets.[1] This guide focuses on a specific, yet underexplored, member of this family: 5-Amino-6-methylpyrimidin-4(1H)-one. While direct biological data for this compound is sparse, its structural features suggest significant therapeutic potential. This document provides a hypothesis-driven framework for the systematic identification and validation of its therapeutic targets. We will delve into the rationale for investigating key protein families, grounded in the established activities of analogous compounds, and provide detailed, field-proven experimental workflows for target validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to unlock the potential of novel pyrimidinone-based compounds.

Part 1: The Pyrimidinone Core: A Foundation for Diverse Bioactivity

The pyrimidinone ring system is a versatile pharmacophore for several key reasons. Firstly, it acts as a bioisostere for purines, enabling it to interact with biological targets that would typically bind to adenine or guanine, such as kinases and metabolic enzymes.[2] Secondly, the arrangement of nitrogen atoms and the exocyclic amino and carbonyl groups provide a rich landscape of hydrogen bond donors and acceptors, facilitating high-affinity interactions within protein binding pockets.

The therapeutic landscape of pyrimidine derivatives is vast and well-documented. These compounds have demonstrated a remarkable range of biological activities, including:

-

Anticancer: Targeting protein kinases, dihydrofolate reductase (DHFR), and histone deacetylases (HDACs).[1][2][3]

-

Anti-inflammatory: Modulating kinases involved in immune signaling pathways, such as IRAK4.[4]

-

Antimicrobial & Antiviral: Inhibiting essential enzymes for pathogen replication.[1][5]

This established history provides a strong rationale for investigating 5-Amino-6-methylpyrimidin-4(1H)-one as a valuable starting point for novel drug discovery programs.

Part 2: Hypothesis-Driven Target Identification & Validation Strategy

Given the lack of specific target information for 5-Amino-6-methylpyrimidin-4(1H)-one, a logical and systematic approach to target discovery is required. Based on precedents set by structurally related molecules, we propose a focused investigation into several high-value target classes. The following sections outline the rationale and a comprehensive, multi-step validation workflow for each proposed target family.

Workflow Overview: From Broad Screening to Cellular Confirmation

A robust target validation campaign follows a logical progression from broad, unbiased screening to specific, mechanism-of-action studies in a relevant cellular environment. Our proposed strategy embodies this principle.

Caption: General workflow for target identification and validation.

A. Target Class: Protein Kinases

Rationale: Protein kinases are one of the most successfully targeted protein families for pyrimidine-based inhibitors.[2] They are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Numerous pyrimidine derivatives, such as the CDK4/6 inhibitor Palbociclib and various FGFR inhibitors, have demonstrated clinical success.[3][6] The core structure of 5-Amino-6-methylpyrimidin-4(1H)-one is well-suited to fit into the ATP-binding pocket of many kinases.

Precedents:

-

Checkpoint Kinase 1 (CHK1): A pyrimidine-based inhibitor was developed for hematologic malignancies.[7]

-

IRAK4: 5-amino-pyrazolo[1,5-a]pyrimidine derivatives were identified as potent inhibitors for treating inflammatory diseases.[4]

-

Polo-like kinase 1 (PLK1): Pyrrolo[3,2-c]pyridin-4-one derivatives containing a 2-amino-pyrimidine moiety were developed as selective PLK1 inhibitors.[8]

-

Fibroblast Growth Factor Receptor 4 (FGFR4): 2-amino-pyrimidin-5-ol derivatives have been developed as selective FGFR4 inhibitors for hepatocellular carcinoma.[6]

Proposed Validation Workflow:

-

Broad Kinase Panel Screening:

-

Objective: To identify which kinase or kinase family the compound interacts with from a large, diverse panel.

-

Methodology: Utilize a fee-for-service platform (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™). The compound is typically tested at a single high concentration (e.g., 1 or 10 µM) against a panel of over 400 kinases. The output is typically percent inhibition.

-

-

Hit Confirmation and IC50 Determination (Biochemical Assay):

-

Objective: To confirm the hits from the primary screen and determine the potency (IC50) of the compound against specific kinases.

-

Methodology: An in-vitro kinase assay, such as the ADP-Glo™ Kinase Assay (Promega), is ideal. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

Protocol: ADP-Glo™ Kinase Assay

-

Reaction Setup: Prepare a kinase reaction buffer containing the purified kinase of interest, its specific substrate (peptide or protein), and ATP at its Km concentration.

-

Compound Titration: Perform a serial dilution of 5-Amino-6-methylpyrimidin-4(1H)-one (e.g., 10-point, 3-fold dilution starting from 50 µM). Add the compound dilutions to the wells of a 384-well plate.

-

Initiate Reaction: Add the kinase/substrate/ATP mixture to the wells to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Generate Luminescent Signal: Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

-

-

Cellular Target Engagement Assay (CETSA®):

-

Objective: To verify that the compound directly binds to and stabilizes the target kinase inside intact cells, confirming bioavailability and target engagement.

-

Methodology: The Cellular Thermal Shift Assay (CETSA®) relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.

Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to express the target kinase) with either the vehicle control or 5-Amino-6-methylpyrimidin-4(1H)-one at a saturating concentration (e.g., 10x IC50) for 1-2 hours.

-

Heating Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-